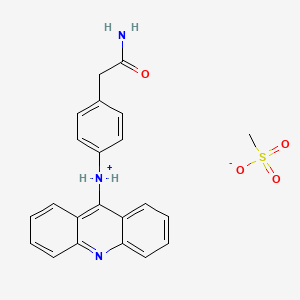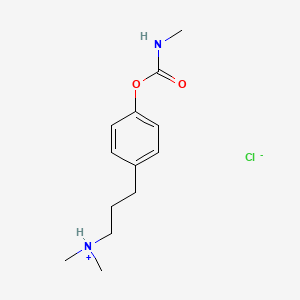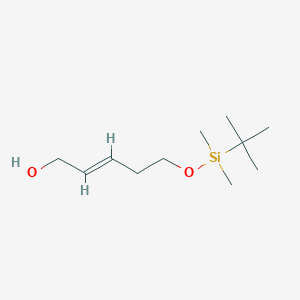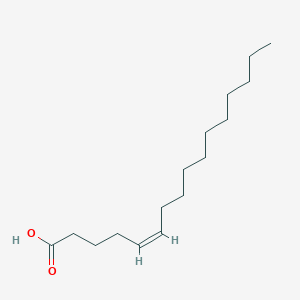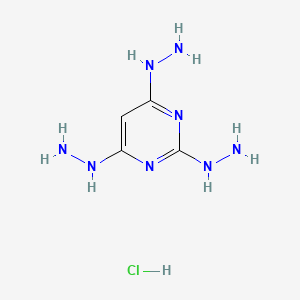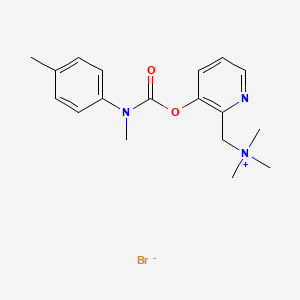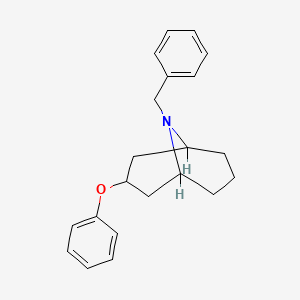
9-Benzyl-3-phenyl-9-azabicyclo(3.3.1)nonan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[331]nonane is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of aromatic ketones, paraformaldehyde, and dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the Mannich reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylmethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential, particularly in the modulation of neurotransmitter receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. For instance, it may act as a modulator of AMPA receptors, which are involved in glutamate-mediated excitatory signaling in the central nervous system . The compound binds to these receptors, enhancing their activity and potentially leading to neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: Another bicyclic compound with similar structural features.
Hexamethylene-tetramine: Known for its interactions with electrophiles and its use in various chemical reactions.
Uniqueness
7-(Phenoxy)-9-(phenylmethyl)-9-azabicyclo[331]nonane is unique due to its specific substitution pattern and the presence of both phenoxy and phenylmethyl groups
Propriétés
Numéro CAS |
97254-65-4 |
|---|---|
Formule moléculaire |
C21H25NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
9-benzyl-3-phenoxy-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C21H25NO/c1-3-8-17(9-4-1)16-22-18-10-7-11-19(22)15-21(14-18)23-20-12-5-2-6-13-20/h1-6,8-9,12-13,18-19,21H,7,10-11,14-16H2 |
Clé InChI |
XVEMGBKFDBUOBS-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(CC(C1)N2CC3=CC=CC=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


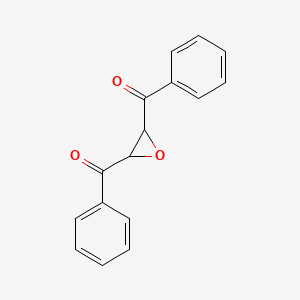
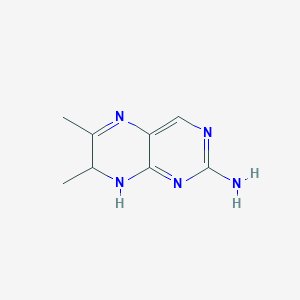
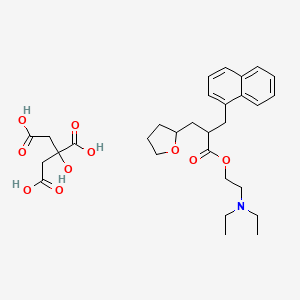
![Silane, dimethyl[2-(pentafluorophenyl)ethyl]-](/img/structure/B13774164.png)



